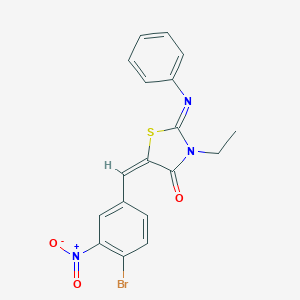![molecular formula C26H24ClNO B297659 N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to a reduction in the production of inflammatory cytokines and the proliferation of cancer cells. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has also been shown to bind to specific receptors in the body, leading to a downstream signaling cascade that results in the desired therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has also been shown to inhibit tumor growth, leading to a reduction in cancer cell proliferation. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been shown to have a high selectivity for specific receptors in the body, leading to minimal off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has several advantages for lab experiments. It has a well-defined chemical structure, making it easy to synthesize and purify. The compound has been extensively studied, and its mechanism of action is well-understood. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has also been shown to have potent therapeutic effects, making it a promising candidate for further research.
However, there are also some limitations to using N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X in lab experiments. The compound is not readily available commercially, and its synthesis can be time-consuming and expensive. The compound also has a low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X. One area of interest is the development of new synthetic routes to improve yield and purity. Another area of interest is the optimization of the compound's properties, such as solubility and bioavailability, to improve its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X and its potential therapeutic applications. Finally, the development of new derivatives of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X with improved properties may lead to the discovery of even more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X involves a multi-step process starting from commercially available starting materials. The process involves the use of different reagents and catalysts to achieve the desired product. The final compound is obtained through a purification process, which involves the use of chromatography techniques. The synthesis of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been optimized to improve yield and purity, making it a viable option for research purposes.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. The compound has been tested in vitro and in vivo, and the results have been promising. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has also been studied for its potential use as a diagnostic tool, as it has been shown to bind to specific receptors in the body.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
|---|---|
Fórmula molecular |
C26H24ClNO |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H24ClNO/c1-15(2)22-23-16-9-3-5-11-18(16)24(19-12-6-4-10-17(19)23)25(22)26(29)28-21-14-8-7-13-20(21)27/h3-15,22-25H,1-2H3,(H,28,29) |
Clave InChI |
NWLIYNWTXQKZHU-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5Cl |
SMILES canónico |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)